

Application Note: Reactivity Profiling & Protocols for 2H-Chromene-3-Sulfonyl Fluoride

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Compound of Interest

Compound Name: 2H-Chromene-3-sulfonyl fluoride

CAS No.: 2137568-29-5

Cat. No.: B2360511

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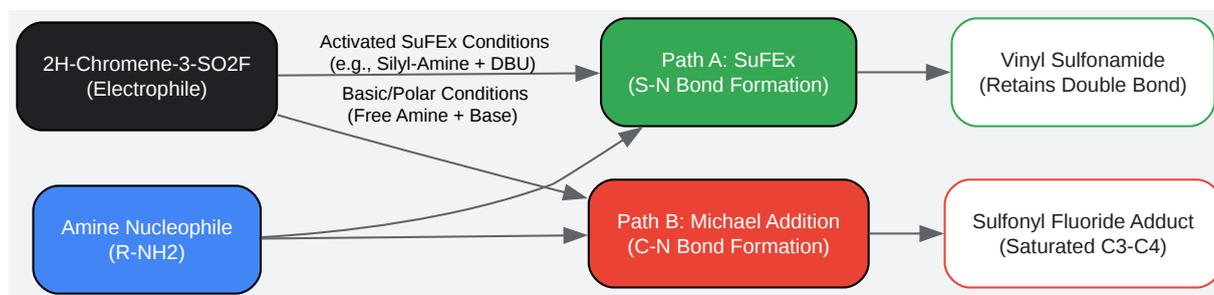
Executive Summary & Mechanistic Landscape

2H-Chromene-3-sulfonyl fluoride represents a specialized class of Vinyl Sulfonyl Fluorides (VSFs) embedded within a benzopyran scaffold. For drug development professionals, this molecule presents a "Janus-faced" reactivity profile. It contains two distinct electrophilic sites:

- The Sulfur(VI) Center: A hub for SuFEx (Sulfur-Fluoride Exchange) "click" chemistry to form sulfonamides.^{[1][2]}
- The C4-Vinyl Carbon: A Michael acceptor activated by the electron-withdrawing sulfonyl group, susceptible to conjugate addition.

Controlling the chemoselectivity between S–F substitution (Path A) and C–N conjugate addition (Path B) is the defining challenge of this chemistry. This guide provides protocols to selectively access either pathway.

Reaction Pathway Diagram



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Caption: Divergent reactivity of **2H-chromene-3-sulfonyl fluoride**. Path A yields stable sulfonamides; Path B yields Michael adducts.

Critical Reaction Parameters

The choice of reagents dictates the pathway. Standard basic conditions often lead to complex mixtures or exclusive Michael addition due to the high reactivity of the vinyl position in the chromene ring.

Parameter	Condition for SuFEx (Sulfonamide)	Condition for Michael Addition (Covalent Tag)
Amine State	Silylated (TMS-amine) is best; Free amine requires Ca(II) catalysis.	Free Amine (Primary/Secondary).[2]
Catalyst/Base	DBU (10-20 mol%) or Ca(NTf ₂) ₂ .	DIPEA, TEA, or PBS (pH 7.4).
Solvent	Aprotic/Non-polar (MeCN, DCM).	Polar/Protic (MeOH, DMSO, Aqueous Buffer).
Temperature	Ambient to 40°C.	Ambient.
Key Risk	Loss of unsaturation via Michael side-reaction.	Hydrolysis of SO ₂ F (slow, but possible in high pH).

Experimental Protocols

Protocol A: Selective Sulfonamide Synthesis (The "SuFEx" Route)

Target Product: 2H-Chromene-3-sulfonamides (Retention of the alkene).

Rationale: To prevent the amine from attacking the Michael acceptor (C4 position), we utilize the "Silyl-Amine" protocol established by Sharpless et al. Silyl amines are poor nucleophiles for carbon centers but react rapidly with SO₂F under Lewis base catalysis, driven by the formation of the strong Si-F bond.

Materials:

- **2H-Chromene-3-sulfonyl fluoride** (1.0 equiv)
- N-Trimethylsilyl amine (TMS-amine) of choice (1.2 equiv)
 - Note: If TMS-amine is not commercial, generate in situ using amine + BSA (N,O-Bis(trimethylsilyl)acetamide).
- DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.2 equiv)
- Anhydrous Acetonitrile (MeCN) [0.2 M concentration]

Step-by-Step Procedure:

- Preparation: Flame-dry a reaction vial and purge with nitrogen.
- Dissolution: Dissolve **2H-Chromene-3-sulfonyl fluoride** (1.0 equiv) in anhydrous MeCN.
- Activation: Add the TMS-amine (1.2 equiv).
 - In-situ alternative: Add free amine (1.2 equiv) and BSA (0.6 equiv); stir for 30 min at RT before proceeding.
- Catalysis: Add DBU (0.2 equiv) dropwise.

- Reaction: Stir at room temperature. Monitor by TLC or LC-MS.
 - Checkpoint: Conversion is typically complete within 1-4 hours. Look for the disappearance of the SO₂F peak and appearance of the sulfonamide mass.
- Workup: Dilute with EtOAc, wash with dilute HCl (to remove DBU and quench silyl groups), then brine. Dry over MgSO₄ and concentrate.
- Purification: Flash chromatography (Hexane/EtOAc).

Validation:

- ¹H NMR: Confirm retention of the vinyl proton (typically a singlet or doublet around 7.0-7.5 ppm depending on substitution) to ensure no Michael addition occurred.

Protocol B: Covalent Kinetic Profiling (The "Warhead" Route)

Target Application: Covalent inhibition or protein labeling via Michael Addition.

Rationale: In biological buffers or presence of free amines/thiols, the **2H-chromene-3-sulfonyl fluoride** acts primarily as a Michael acceptor. The SO₂F group remains intact initially, serving as an electron-withdrawing group (EWG) to activate the alkene.

Materials:

- **2H-Chromene-3-sulfonyl fluoride** (100 μM final)
- Target Nucleophile (Cysteine, Lysine, or Protein)
- PBS Buffer (pH 7.4) or DMSO (for chemical assay)

Step-by-Step Procedure:

- Stock Prep: Prepare a 10 mM stock of the sulfonyl fluoride in DMSO.
- Incubation: Dilute into PBS (pH 7.4) containing the target amine/thiol (e.g., 10 equiv of Cysteine or Lysine mimic).

- Monitoring: Analyze via LC-MS at t=0, 1h, 4h, 24h.
- Observation:
 - Mass Shift: Look for [M + Nucleophile + H]⁺.
 - SO₂F Stability: Check if the Fluoride is lost. In Michael addition, the Fluoride is retained (Mass = Parent + Nucleophile). If Fluoride is lost (Mass = Parent + Nucleophile - HF), SuFEx has occurred.
 - Note: Cysteine preferentially attacks via Michael addition. Lysine may compete between Michael addition and SuFEx depending on the local pKa and pocket geometry.

Protocol C: One-Pot Sulfonamide Synthesis (Calcium Catalysis)

Alternative for non-silylated amines.

Rationale: Utilizing Calcium Triflimide [Ca(NTf₂)₂] allows for the activation of the SO₂F bond towards free amines while minimizing Michael addition through coordination effects, as described by the Ball Lab.

Materials:

- **2H-Chromene-3-sulfonyl fluoride** (1.0 equiv)
- Free Amine (1.2 equiv)
- Ca(NTf₂)₂ (0.5 - 1.0 equiv)
- DABCO (2.0 equiv) or mild base
- Solvent: t-Amyl Alcohol or MeCN

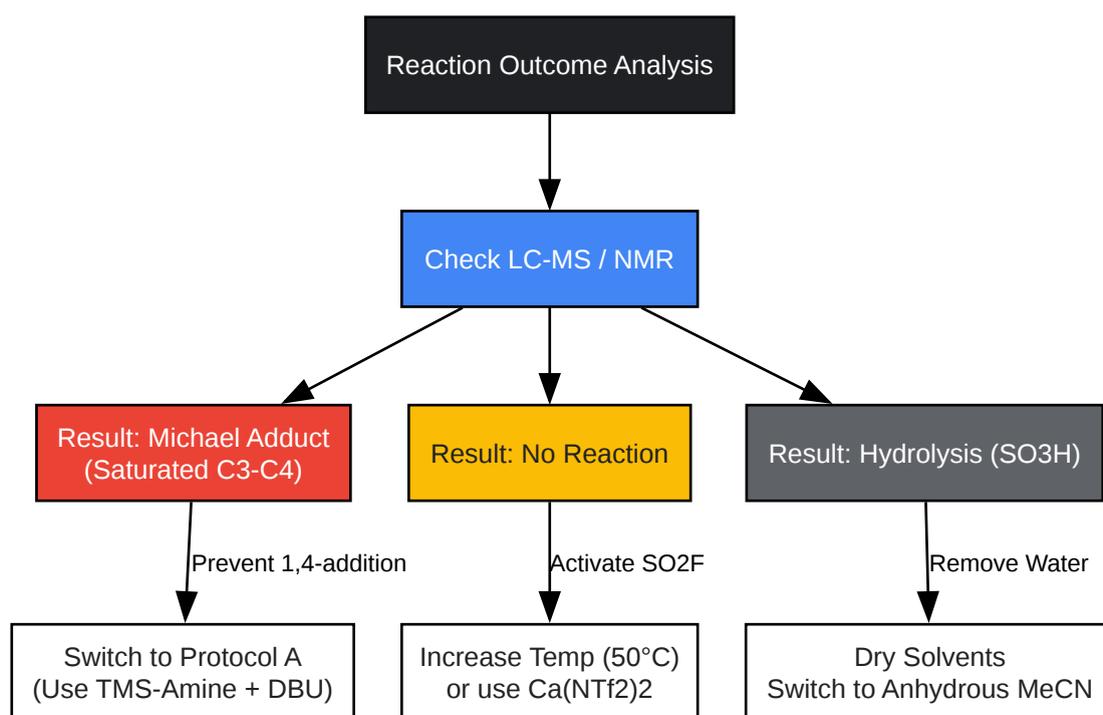
Procedure:

- Mix Sulfonyl Fluoride and Amine in solvent.

- Add $\text{Ca}(\text{NTf}_2)_2$.^[3]
- Heat to 50-60°C.
- Monitor for S-F displacement. This method is particularly useful for sterically hindered amines.

Troubleshooting & Optimization Workflow

Use this logic flow to troubleshoot low yields or wrong regioselectivity.



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Caption: Decision tree for optimizing reaction conditions based on observed byproducts.

References

- Dong, J., Sharpless, K. B., et al. (2014).^{[2][4]} "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." *Angewandte Chemie International Edition*.
- Mahapatra, S., Ball, N. D., et al. (2018). "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." *Nature Communications / PMC*.

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Sources

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